(2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide
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Overview
Description
(2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide: is an organic compound characterized by the presence of a nitrophenyl group and a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide typically involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry:
- Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- (2Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide
- N-({(2Z)-2-[(2-nitrophenyl)methylidene]hydrazino}carbonothioyl)-beta-D-glucopyranosylamine
Uniqueness:
- The presence of both nitrophenyl and phenylprop-2-enamide groups in (2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide provides a unique combination of electronic and steric properties, which can influence its reactivity and biological activity.
- Compared to similar compounds, it may exhibit distinct pharmacological profiles or chemical reactivity due to the specific arrangement of functional groups.
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(16-13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)17(19)20/h1-11H,(H,16,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPMJLIQXHEYNU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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